molecular formula C7H9BrOS B8417193 alpha-(Bromomethyl)-2-thiophenemethanol methyl ether

alpha-(Bromomethyl)-2-thiophenemethanol methyl ether

Cat. No. B8417193
M. Wt: 221.12 g/mol
InChI Key: IOYDAURBJJRBMO-UHFFFAOYSA-N
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Patent
US04093628

Procedure details

A solution of the halohydrin, α-(bromomethyl)-2-thiophenemethanol (10.0 g, 0.048 mole), described in Example 4, and p-toluenesulfonic acid (1.0 g) in 100 ml of the lower alkanol methanol, is heated at reflux for 5 hr. The mixture is concentrated and the concentrate extracted with ether. The ether extract is washed with water and brine, dried (MgSO4) and concentrated to yield a brown liquid which is purified by chromatography on silica gel to give α-(bromomethyl)-2-thiophenemethanol methyl ether; nmr (CDCl3) δ 3.36 (s, 3H), 3.58 (m, 2H), 4.68 (t, J = 6.5, 1H), 7.02 (m, 1H), 7.05 (m, 1H), 7.31 (m, 1H).
[Compound]
Name
halohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
lower alkanol methanol
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)[OH:4].[C:10]1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:10][O:4][CH:3]([CH2:2][Br:1])[C:5]1[S:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
halohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(O)C=1SC=CC1
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
lower alkanol methanol
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hr
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
the concentrate extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown liquid which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(C=1SC=CC1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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